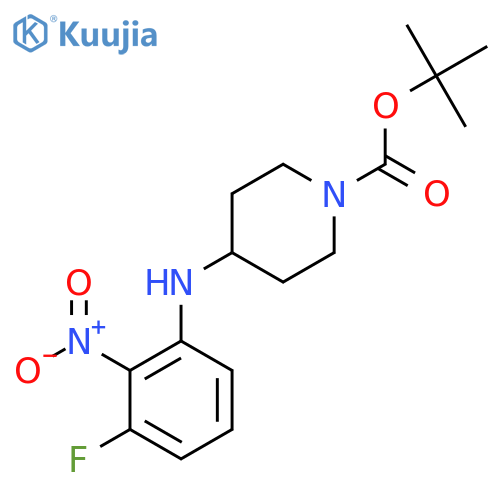Cas no 1004304-11-3 (Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate)

1004304-11-3 structure
商品名:Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
CAS番号:1004304-11-3
MF:C16H22FN3O4
メガワット:339.36198759079
CID:4788626
Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
- tert-butyl 4-(3-fluoro-2-nitroanilino)piperidine-1-carboxylate
- Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
-
- インチ: 1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20(22)23/h4-6,11,18H,7-10H2,1-3H3
- InChIKey: LGCAUFCZVZDIEV-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1[N+](=O)[O-])NC1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 455
- トポロジー分子極性表面積: 87.4
- 疎水性パラメータ計算基準値(XlogP): 3.8
Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM317636-1g |
tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate |
1004304-11-3 | 95% | 1g |
$350 | 2021-08-18 | |
| Fluorochem | 063322-1g |
tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate |
1004304-11-3 | 95% | 1g |
£276.00 | 2022-03-01 | |
| Chemenu | CM317636-1g |
tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate |
1004304-11-3 | 95% | 1g |
$350 | 2022-09-04 |
Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
1004304-11-3 (Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
